REACTION_CXSMILES
|
[C:1]([C:4]1[C:16](O)=[CH:15][C:14]2[N:13](CCCN(C)C)[C:12]3[CH:11]=[CH:10][C:9]4[C:24](=[O:27])[CH2:25]C[C:8]=4[C:7]=3[C:6]=2[CH:5]=1)(=[O:3])[CH3:2]>O.Cl.C(O)C>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[NH:13][C:12]3[C:7]([C:6]=2[CH:5]=1)=[CH:8][C:9]([C:24](=[O:27])[CH3:25])=[CH:10][CH:11]=3)(=[O:3])[CH3:2]
|
Name
|
9-Acetyl-8-hydroxy-1,2-dihydro-6-(3-dimethylaminopropyl)-cyclopenta[c]carbazole-3-one
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Quantity
|
7.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=2C=3C4=C(C=CC3N(C2C=C1O)CCCN(C)C)C(CC4)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the homogeneous solution evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 157.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |